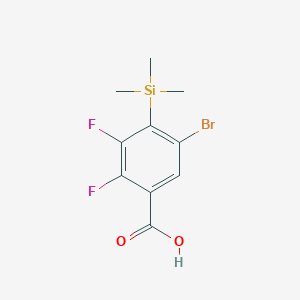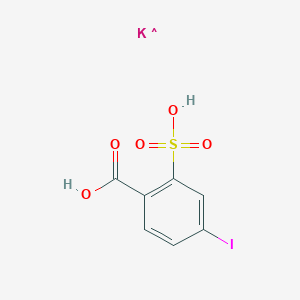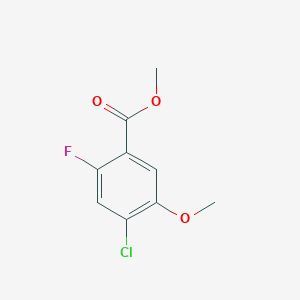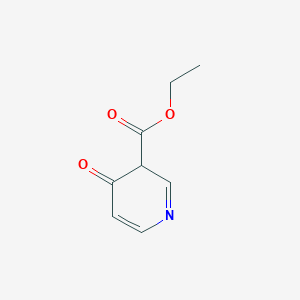![molecular formula C5H13ClMgN+ B12336099 Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- is a chemical compound with the molecular formula C5H12ClMgN. It is also known as 3-dimethylaminopropylmagnesium chloride. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- is typically synthesized by reacting magnesium turnings with 3-chloropropylamine in the presence of anhydrous tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction conditions usually involve refluxing the mixture to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability and reactivity.
化学反応の分析
Types of Reactions
Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.
Solvents: Anhydrous THF is typically used as the solvent.
Conditions: Reactions are usually carried out under an inert atmosphere to prevent oxidation.
Major Products
Alcohols: The primary products formed from reactions with carbonyl compounds are alcohols.
Amines: Substitution reactions can lead to the formation of amines.
科学的研究の応用
Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
類似化合物との比較
Similar Compounds
- Methylmagnesium chloride
- Ethylmagnesium bromide
- Phenylmagnesium bromide
Uniqueness
Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]- is unique due to the presence of the dimethylamino group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of nitrogen-containing compounds.
特性
分子式 |
C5H13ClMgN+ |
|---|---|
分子量 |
146.92 g/mol |
IUPAC名 |
magnesium;dimethyl(propyl)azanium;chloride |
InChI |
InChI=1S/C5H12N.ClH.Mg/c1-4-5-6(2)3;;/h1,4-5H2,2-3H3;1H;/q-1;;+2 |
InChIキー |
NGPAITITALWALP-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CC[CH2-].[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12336026.png)
![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)

![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)


![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)


![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)
![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)
